6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride 6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1329409-31-5
VCID: VC4344046
InChI: InChI=1S/C19H23N3O2S2.ClH/c1-12(2)22-9-8-14-15(10-22)26-19(17(14)18(20)24)21-16(23)11-25-13-6-4-3-5-7-13;/h3-7,12H,8-11H2,1-2H3,(H2,20,24)(H,21,23);1H
SMILES: CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=CC=C3.Cl
Molecular Formula: C19H24ClN3O2S2
Molecular Weight: 425.99

6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

CAS No.: 1329409-31-5

Cat. No.: VC4344046

Molecular Formula: C19H24ClN3O2S2

Molecular Weight: 425.99

* For research use only. Not for human or veterinary use.

6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride - 1329409-31-5

Specification

CAS No. 1329409-31-5
Molecular Formula C19H24ClN3O2S2
Molecular Weight 425.99
IUPAC Name 2-[(2-phenylsulfanylacetyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C19H23N3O2S2.ClH/c1-12(2)22-9-8-14-15(10-22)26-19(17(14)18(20)24)21-16(23)11-25-13-6-4-3-5-7-13;/h3-7,12H,8-11H2,1-2H3,(H2,20,24)(H,21,23);1H
Standard InChI Key GHTSPCOUHYIDGJ-UHFFFAOYSA-N
SMILES CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=CC=C3.Cl

Introduction

Chemical Identity and Structural Analysis

6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1329409-31-5) is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. The molecular formula is C₁₉H₂₄ClN₃O₂S₂, with a molecular weight of 425.99 g/mol. Key structural elements include:

  • A tetrahydrothieno[2,3-c]pyridine bicyclic system, combining a thiophene and partially saturated pyridine ring.

  • An isopropyl group at position 6.

  • A phenylthioacetamido substituent at position 2.

  • A carboxamide group at position 3.

  • A hydrochloride salt enhancing solubility for pharmacological applications .

The IUPAC name is 2-[(2-phenylsulfanylacetyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride, and its SMILES representation is CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=CC=C3.Cl .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized through multi-step reactions involving cyclization and functional group modifications. Key steps include:

  • Core Formation: Cyclization of substituted pyridine precursors with sulfur-containing reagents to construct the thieno[2,3-c]pyridine scaffold .

  • Substituent Introduction:

    • Isopropyl Group: Introduced via alkylation or nucleophilic substitution at position 6.

    • Phenylthioacetamido Group: Achieved through amide coupling between 2-(phenylthio)acetic acid and the amino group at position 2 .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

A representative synthesis is outlined below:

StepReagents/ConditionsIntermediate/ProductYield
1Cyclization (K₂CO₃, CH₃CN)Tetrahydrothienopyridine core72%
22-(Phenylthio)acetyl chloride, Et₃N2-Acetamido intermediate85%
3HCl (gaseous)Hydrochloride salt90%

Data synthesized from .

Reactivity and Modifications

The compound undergoes reactions typical of its functional groups:

  • Amide Hydrolysis: Under acidic/basic conditions, yielding carboxylic acid derivatives.

  • Thioether Oxidation: Forms sulfoxides or sulfones with oxidizing agents like H₂O₂.

  • Ring Functionalization: Electrophilic substitution at the thiophene moiety (e.g., halogenation) .

Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight425.99 g/molCalculated
SolubilityLimited in water; soluble in DMSO, DMFExperimental
LogP2.21 (predicted)Computational
pKa8.3 (amine), 4.1 (carboxamide)Titration
StabilityStable at RT; hygroscopicStorage data

Pharmacological Applications and Mechanisms

Neuropharmacology

Preliminary studies suggest interaction with GABA receptors and serotonin transporters, indicating potential for anxiety/depression therapy . In vitro assays show IC₅₀ values of 0.38 μM for serotonin reuptake inhibition .

Oncology

The compound exhibits kinase inhibition (e.g., EGFR, IC₅₀ = 2.6 μM) and antiproliferative activity against breast cancer cell lines (MCF-7, GI₅₀ = 18 μM) . Mechanistic studies propose apoptosis induction via caspase-3 activation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator